5-Phenylpiperidine-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
5-phenylpiperidine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O/c13-12(15)11-6-10(7-14-8-11)9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H2,13,15) |
InChI Key |
FLBLONKUAGMTEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNCC1C(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of 5 Phenylpiperidine 3 Carboxamide
Established Synthetic Routes to the 5-Phenylpiperidine-3-carboxamide Core
The formation of the central this compound structure can be achieved through various synthetic pathways, yielding either racemic mixtures or specific stereoisomers.
Racemic and Stereoselective Synthesis Methodologies
Racemic Synthesis: A common and established method for producing a racemic mixture of cis- and trans-isomers of this compound begins with a pyridine (B92270) precursor. One such route starts from 5-phenylnicotinamide. Current time information in Bangalore, IN. The core piperidine (B6355638) ring is formed via the hydrogenation of the pyridine ring. Current time information in Bangalore, IN. This process typically yields a mixture of stereoisomers (cis and trans) that require subsequent separation, often accomplished by chromatographic techniques. Current time information in Bangalore, IN.
Another general approach involves the direct amidation of 5-phenylpiperidine-3-carboxylic acid with an appropriate amine source to form the desired carboxamide. researchgate.net
Stereoselective Synthesis: While direct stereoselective synthesis of this compound is not extensively detailed in the provided sources, the methodologies applied to closely related chiral piperidine scaffolds are highly relevant. For instance, the synthesis of chiral piperidine derivatives often employs strategies like asymmetric hydrogenation, the use of chiral auxiliaries, or ring-closing metathesis (RCM) on stereodefined precursors. researchgate.net Advanced methods such as enantioselective conjugate additions have also been successfully used to create chiral 5-phenylmorphans, a related class of compounds, indicating their potential applicability. thieme-connect.com For derivatives, stereospecific outcomes are often achieved by starting with a chiral building block, such as a commercially available chiral heterocyclic carboxylic acid, and carrying the stereochemistry through the synthetic sequence. nih.gov
Intermediates and Reaction Conditions
The synthesis of the this compound core relies on key intermediates and specific reaction conditions to ensure high yields and product purity.
A primary intermediate in several synthetic routes is 5-phenylnicotinamide . Current time information in Bangalore, IN. The transformation of this intermediate into the saturated piperidine ring is a critical step. This is typically achieved through catalytic hydrogenation. The reaction conditions for this reduction are crucial for its success.
Another key intermediate is 5-phenylpiperidine-3-carboxylic acid , which can be converted to the final product via an amidation reaction. researchgate.net This process often involves activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like oxalyl chloride, followed by reaction with an amine.
Below is a table summarizing a typical reaction scheme starting from 5-phenylnicotinamide. Current time information in Bangalore, IN.
| Step | Reactant | Reagents & Conditions | Intermediate/Product |
| 1. Hydrogenation | 5-Phenylnicotinamide | Pd/C, H₂ (1 bar), MeOH/HCl, Room Temperature | Racemic cis/trans-5-phenylpiperidine-3-carboxamide HCl salt |
| 2. N-Alkylation (example) | cis/trans-5-Phenylpiperidine-3-carboxamide | Piperonyl chloride, K₂CO₃, DMF, Room Temperature | cis/trans-N-Piperonyl-5-phenylpiperidine-3-carboxamide |
| 3. Isomer Separation | Mixture of cis and trans isomers | Chromatography | Pure cis and trans isomers |
Strategies for Functionalization and Derivatization of the this compound Scaffold
To explore the structure-activity relationships of this compound class, chemists have developed numerous strategies to modify the core scaffold at its three main functional handles. researchgate.netnih.gov
Modifications at the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring is a primary site for derivatization. wikipedia.org The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in various reactions.
N-Alkylation: This is a common modification where an alkyl group is introduced onto the piperidine nitrogen. This is typically achieved by reacting the parent scaffold with an alkyl halide (e.g., piperonyl chloride) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). Current time information in Bangalore, IN.
N-Acylation: The nitrogen can be acylated using acyl chlorides or acid anhydrides to form amides. This is also known as the Schotten-Baumann reaction.
N-Arylation: Introduction of an aryl group can be accomplished through coupling reactions, such as the Buchwald-Hartwig amination.
Boc-Protection: In multi-step syntheses, the piperidine nitrogen is often protected, commonly with a tert-butyloxycarbonyl (Boc) group. This protecting group can be removed under acidic conditions, allowing for subsequent functionalization at a later stage. nih.gov
Substitutions on the Phenyl Ring
The phenyl ring offers another site for modification, allowing for the exploration of how electronic and steric properties at this position influence biological activity.
Suzuki Coupling: For derivatives where the phenyl ring is introduced as part of an N-arylpiperidine structure (e.g., N-(bromophenyl)piperidine-3-carboxamide), the bromine atom serves as a handle for Suzuki coupling. This palladium-catalyzed cross-coupling reaction allows for the introduction of a wide variety of substituted phenyl rings or other aryl and heteroaryl groups. nih.gov
Electrophilic Aromatic Substitution: The existing phenyl ring can potentially be functionalized through standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation, although the specific conditions would need to be optimized to account for the directing effects of the existing piperidine substituent.
The table below shows examples of phenyl ring modifications on related scaffolds. wikipedia.org
| Position on Phenyl Ring | Substituent Example | Pharmacological Class (of derivative) |
| 4' | -F (Fluoro) | Selective serotonin (B10506) reuptake inhibitor |
| 4' | -Cl (Chloro) | Monoamine reuptake inhibitor |
| 4' | -Et (Ethyl) | Antidepressant |
| 3' | -OH (Hydroxy) | Opioid analgesic |
Alterations of the Carboxamide Moiety
The carboxamide group itself can be chemically transformed to produce different functional groups, leading to significant changes in the molecule's properties.
Conversion to Nitriles: The primary carboxamide can be dehydrated to form a nitrile (-C≡N) group. This transformation can be achieved using dehydrating agents such as trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a base like pyridine. Current time information in Bangalore, IN.
Conversion to Oxathiazol-2-ones: In a more complex transformation, piperidine carboxamides can be cyclized using chlorocarbonylsulfenyl chloride to form piperidin-3-yl-oxathiazol-2-ones, introducing a novel heterocyclic system. researchgate.net
Hydrolysis to Carboxylic Acid: The carboxamide can be hydrolyzed back to the corresponding carboxylic acid, typically under aqueous basic conditions (e.g., LiOH in THF/MeOH). Current time information in Bangalore, IN. This acid can then serve as a precursor for other derivatives, such as esters or different amides.
Synthesis of Reverse Amides: Analogues can be synthesized where the connectivity of the amide is reversed (i.e., -NH-C(=O)-), creating a structurally distinct isomer with different hydrogen bonding capabilities. nih.gov
| Original Moiety | Reagents | Modified Moiety |
| Carboxamide | Trifluoroacetic anhydride, Pyridine, THF | Nitrile |
| Carboxamide | aq. LiOH, THF, MeOH | Carboxylic Acid |
| Carboxylic Acid | Oxalyl chloride, DMF (cat.), CH₂Cl₂ then Et₃N, MeNHR | Substituted Carboxamide |
| Carboxamide | Chlorocarbonylsulfenyl chloride, Na₂CO₃, Dioxane | Oxathiazol-2-one |
Exploration of Structural Diversity through Chemical Synthesis
The this compound scaffold serves as a valuable starting point for the generation of diverse chemical libraries aimed at exploring structure-activity relationships (SAR). Through various synthetic strategies, researchers can introduce a wide array of substituents at multiple positions on the core structure, thereby modulating the compound's physicochemical properties and biological activity. The primary goal of such derivatization is often to enhance potency, selectivity, and pharmacokinetic profiles for specific biological targets.
A key approach to achieving structural diversity is through the synthesis of novel piperidine-3-carboxamide derivatives. mdpi.com One common synthetic route involves the amidation of a piperidine-3-carboxylic acid intermediate with a variety of amines. smolecule.com This method allows for the introduction of diverse functionalities at the carboxamide nitrogen.
A notable example of systematic structural exploration involves the synthesis of a series of piperidine-3-carboxamide derivatives designed as potential inhibitors of cathepsin K, an enzyme implicated in osteoporosis. mdpi.com In this research, a series of novel compounds were synthesized, demonstrating how modifications to the piperidine-3-carboxamide core can be systematically explored. The general synthetic scheme for these derivatives involves the reaction of various piperidine-3-carboxylic acid intermediates with different benzylamines. mdpi.com This approach allows for the introduction of a wide range of substituents on both the piperidine ring and the carboxamide moiety.
The following data table illustrates the structural diversity achieved in a series of synthesized piperidine-3-carboxamide derivatives. The table highlights the different substituents introduced at the R1 and R2 positions of the general structure shown below, along with the corresponding compound number as referenced in the source literature.
General Structure of Synthesized Piperidine-3-Carboxamide Derivatives

| Compound ID | R1 Substituent | R2 Substituent |
| H-1 | H | 4-F |
| H-2 | H | 4-Cl |
| H-3 | H | 4-Br |
| H-4 | H | 4-CH3 |
| H-5 | H | 4-OCH3 |
| H-6 | H | 3-F |
| H-7 | H | 3-Cl |
| H-8 | H | 3-Br |
| H-9 | H | 3-CH3 |
| H-10 | H | 3-OCH3 |
| H-11 | H | 2-F |
| H-12 | H | 2-Cl |
| H-13 | H | 2-Br |
| H-14 | H | 2-CH3 |
| H-15 | H | 2-OCH3 |
| H-16 | 4-F | H |
| H-17 | 4-Cl | H |
| H-18 | 4-Br | H |
| H-19 | 4-CH3 | H |
| H-20 | 4-OCH3 | H |
| H-21 | H | H |
The synthesis of these derivatives was accomplished through a general procedure where the appropriate piperidine-3-carboxylic acid intermediate was reacted with a corresponding benzylamine (B48309) in the presence of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-Dimethylaminopyridine (DMAP) in an anhydrous dichloromethane (B109758) (CH2Cl2) solvent. mdpi.com This synthetic strategy provides a versatile platform for generating a library of compounds with diverse substitutions, which is crucial for detailed SAR studies. The exploration of different substituents on the phenyl ring of the benzylamine and on the piperidine ring itself allows for a systematic investigation of how these changes influence the compound's interaction with its biological target. mdpi.com
Structure Activity Relationship Sar Studies of 5 Phenylpiperidine 3 Carboxamide Analogs
Systematic Elucidation of Substituent Effects on Biological Activity
The biological activity of 5-phenylpiperidine-3-carboxamide analogs is significantly influenced by the nature and position of substituents on the aryl ring. Studies on related piperidine-3-carboxamide derivatives as inhibitors of Cathepsin K have demonstrated that electron-withdrawing groups on the phenyl ring generally confer higher potency than electron-donating groups. mdpi.com
Specifically, the position of halogen substituents on the phenyl ring plays a crucial role. A 4-chloro substitution has been shown to be more favorable for activity compared to 2-chloro or 3-chloro substitutions. mdpi.com This enhanced activity is attributed to the 4-chloro group's ability to facilitate stabilizing σ-σ and σ-π hydrophobic interactions within the target's active site. mdpi.com For instance, in a series of Cathepsin K inhibitors, the compound with a 3-chloro substitution (H-9) exhibited the most potent inhibition with an IC50 value of 0.08 µM. mdpi.com
Similarly, in a different series of N-arylpiperidine-3-carboxamide derivatives investigated for antimelanoma activity, the presence of electronegative atoms like fluorine on the aryl ring strongly influenced the antiproliferative effects. nih.gov The replacement of a benzene (B151609) ring with a pyridine (B92270) ring was also found to dramatically improve biological activity. nih.gov
Table 1: Effect of Phenyl Ring Substituents on Cathepsin K Inhibitory Activity
| Compound ID | R1 Substituent | Activity (IC50) |
|---|---|---|
| H-7 | 4-Chloro | More active than H-10 |
| H-8 | 2-Chloro | Less active than H-7 |
| H-9 | 3-Chloro | 0.08 µM |
| H-10 | 4-Bromo | Less active than H-7 |
Data derived from studies on piperidamide-3-carboxamide derivatives. mdpi.com
Impact of Stereochemistry on Biological Efficacy and Selectivity
The stereochemistry of the piperidine (B6355638) ring is a critical determinant of biological efficacy and selectivity for this class of compounds. The chiral centers, particularly at the C3 position of the piperidine ring, dictate the spatial orientation of the carboxamide group, which is often essential for precise interaction with the biological target.
In studies of N-arylpiperidine-3-carboxamide derivatives as antimelanoma agents, a significant level of enantioselectivity was observed. nih.gov The S-configuration at the C3 position of the piperidine ring resulted in a marked increase in activity. For example, the S-enantiomer 20 showed a 15-fold increase in antimelanoma activity and an EC50 of 0.27 µM, which was significantly better than its corresponding R-enantiomer 19 and the racemic mixture 1 . nih.gov This highlights that a specific stereochemical configuration is required for optimal interaction with the target molecule. nih.gov
Further optimization, which combined the preferred S-configuration with other favorable structural features, led to the development of compound 54 , which demonstrated substantially improved antimelanoma activity, with an IC50 of 0.03 µM. nih.gov In another example involving pyrimidine-4-carboxamides, the replacement of a flexible chemical group with a conformationally restricted (S)-3-phenylpiperidine moiety led to a threefold increase in inhibitory potency, underscoring the importance of stereochemistry in pre-organizing the molecule for optimal target binding. acs.orgresearchgate.net
Table 2: Influence of Stereochemistry on Antimelanoma Activity
| Compound ID | Configuration | Senescence-Inducing Activity (EC50) |
|---|---|---|
| 1 | Racemic | > 1.0 µM |
| 19 | R-isomer | > 4.0 µM |
| 20 | S-isomer | 0.27 µM |
| 54 | S-isomer (Optimized) | 0.04 µM |
Data derived from studies on N-arylpiperidine-3-carboxamide derivatives. nih.gov
Identification of Key Pharmacophoric Features for Target Interaction
A pharmacophore model for the this compound scaffold highlights several key features essential for potent biological activity. These features include a combination of hydrogen bonding sites, hydrophobic regions, and specific structural motifs that collectively contribute to high-affinity target binding.
Analysis of piperidine-3-carboxamide derivatives as Cathepsin K inhibitors has identified the following crucial interaction points:
Hydrogen Bond Donor: The amide group acts as a hydrogen bond donor. mdpi.com
Hydrogen Bond Acceptor: The oxygen atom of the carbonyl group engages in hydrogen bonding. mdpi.com
Hydrophobic Interactions: The phenyl ring, particularly when substituted with a chloro group, participates in significant σ-π and π-π hydrophobic interactions with residues in the target's active site. mdpi.com
Molecular docking studies have revealed that the phenyl, acylamino, and piperidyl groups are all positive contributors to inhibitory activity through their interactions with the target enzyme. mdpi.com Furthermore, atom-based 3D-QSAR studies on related N-arylpiperidine-3-carboxamide derivatives identified that electronegative atoms on the aryl ring are a key requirement for activity. nih.gov The model also indicated that replacing a benzene ring with a pyridine ring enhances activity, suggesting the nitrogen atom in the pyridine ring is a favorable pharmacophoric feature. nih.gov These findings collectively define a clear pharmacophore where specific hydrogen bonds and hydrophobic interactions, arranged in a precise three-dimensional geometry dictated by the stereochemistry of the piperidine core, are paramount for biological function.
Biological Target Identification and Characterization for 5 Phenylpiperidine 3 Carboxamide
Receptor Binding Studies for Ligand Affinity and Selectivity
Derivatives of the 5-phenylpiperidine-3-carboxamide core have been evaluated for their binding affinity and selectivity across several G protein-coupled receptors (GPCRs), which are crucial in numerous physiological and pathological processes. nih.gov
The serotonin (B10506) 5-HT2C receptor, a GPCR primarily found in the central nervous system, is a significant target for treating neuropsychiatric and metabolic disorders like obesity and substance use disorders. nih.gov Achieving selectivity for the 5-HT2C receptor over other serotonin subtypes, such as 5-HT2A and 5-HT2B, is critical to avoid potential side effects like hallucinations or cardiac valvulopathy. nih.gov
Research into positive allosteric modulators (PAMs) has emerged as a strategy to enhance the effect of the endogenous agonist serotonin (5-HT) selectively. nih.gov In this context, analogues based on a 4-phenylpiperidine-2-carboxamide scaffold have been identified as 5-HT2C receptor PAMs. nih.govnih.gov For example, one such compound, referred to as compound 3 , was shown to enhance calcium ion (Cai2+) release, a downstream effect of 5-HT2C receptor activation, by approximately 23% above the maximum effect of serotonin alone in cell-based assays. nih.gov This compound demonstrated the characteristics of a PAM, having no effect on its own but potentiating the receptor's response to 5-HT. nih.gov Further optimization led to the discovery of compound 12 (CTW0415), which showed improved pharmacokinetics and fewer off-target interactions. nih.gov At a concentration of 10 μM, compound 12 did not exhibit significant inhibition (defined as >50%) at a panel of other receptor targets. nih.gov
The cannabinoid receptor type 1 (CB1) is a GPCR that plays a role in various physiological processes and is the target of cannabinoids. researchgate.netbiorxiv.org The development of ligands that can modulate CB1 receptor activity is an active area of research. researchgate.net
A well-known selective CB1 receptor antagonist, SR141716A (Rimonabant), chemically known as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, features a piperidine (B6355638) carboxamide moiety. nih.govnih.gov This compound potently and selectively antagonizes the CB1 receptor. nih.gov Conformational and quantitative structure-activity relationship (QSAR) studies suggest that specific spatial orientation and electrostatic characteristics are crucial for its binding to the CB1 receptor. nih.gov The pyrazole (B372694) C3 substituent of SR141716A is thought to play a role in conferring its antagonist or inverse agonist activity. nih.gov The effects of CB1 agonists are readily antagonized by SR141716A, confirming its mechanism of action at the receptor. nih.gov
The opioid receptor system, comprising mu (μ), delta (δ), and kappa (κ) receptors, is a critical target for pain management. painphysicianjournal.comchemrxiv.org The trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a recognized pharmacophore for antagonists of the mu, delta, and kappa opioid receptors. acs.org This core structure is present in several opioid antagonists. acs.org
While high-affinity ligands for opioid receptors often contain a central piperidine scaffold, the specific affinity and selectivity can be finely tuned through substitutions. acs.orgresearchgate.net For instance, the N-phenethyl substituted derivatives of 5-phenylmorphans, which share structural similarities, almost invariably show higher affinity for the μ-receptor compared to their N-methyl counterparts. researchgate.net Research has shown that N-phenylpropylnormorphine, a compound with a related structure, has a high affinity and selectivity for the μ-opioid receptor with a Ki value of 0.93 nM. researchgate.net The development of antagonists that target all opioid receptor subtypes remains an area of interest. acs.orgnih.gov
Table 1: Opioid Receptor Binding Affinity for a Related Compound
| Compound | Receptor | Binding Affinity (Ki) |
|---|
Enzyme Inhibition Assays and Profiles
The this compound structure has also been explored as a basis for designing enzyme inhibitors for various therapeutic targets. smolecule.comnih.govnih.gov
Cathepsin K (Cat K) is a cysteine protease predominantly expressed in osteoclasts and is a primary target for developing anti-resorptive therapies for osteoporosis due to its central role in bone matrix degradation. mdpi.comnih.gov A number of Cat K inhibitors have been developed, with some advancing to clinical trials. mdpi.commdpi.com
A series of novel piperidine-3-carboxamide derivatives were synthesized and found to be potent inhibitors of Cat K. mdpi.com Among these, compound H-9 demonstrated the most potent inhibition with an IC50 value of 0.08 µM. mdpi.comdntb.gov.ua Molecular docking studies indicated that this compound interacts with key residues in the active site of Cathepsin K, such as Cys25 and His162, through hydrogen bonds and hydrophobic interactions. smolecule.commdpi.com The phenyl, acylamino, and piperidyl groups of this class of compounds were all found to contribute positively to the inhibitory activity against Cathepsin K. mdpi.com
Table 2: Cathepsin K Inhibitory Activity
| Compound | Target Enzyme | Inhibitory Concentration (IC50) |
|---|
| H-9 | Cathepsin K | 0.08 µM mdpi.comdntb.gov.ua |
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a zinc metallohydrolase responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.govacs.org The lack of selective pharmacological tools has historically hampered the study of this enzyme. escholarship.orgnih.gov
Through high-throughput screening and subsequent chemical optimization, a potent and selective NAPE-PLD inhibitor named LEI-401 was identified. nih.gov The structure of LEI-401 contains a (S)-3-phenylpiperidine moiety. nih.gov This compound was found to be a potent inhibitor of human NAPE-PLD with a reported Ki value of 0.027 μM. nih.gov The development of such inhibitors is crucial for understanding the distinct role of NAPE-PLD in the biosynthesis of NAEs in the brain and its influence on physiological processes like emotional behavior. nih.gov Interestingly, other research has identified a series of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides that act as activators of NAPE-PLD, highlighting how modifications to the piperidine carboxamide scaffold can produce functionally opposite effects. acs.orgvanderbilt.edu
Table 3: NAPE-PLD Inhibitory Activity
| Compound | Target Enzyme | Inhibitory Constant (Ki) |
|---|
| LEI-401 | human NAPE-PLD | 0.027 µM nih.gov |
Table 4: List of Mentioned Compounds
| Compound Name/Identifier | Chemical Name/Description |
|---|---|
| Compound 3 | A 4-alkylpiperidine-2-carboxamide based 5-HT2C receptor PAM. nih.gov |
| Compound 12 (CTW0415) | An optimized 4-phenylpiperidine-2-carboxamide analogue and 5-HT2C receptor PAM. nih.gov |
| SR141716A (Rimonabant) | N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide. A selective CB1 receptor antagonist. nih.govnih.gov |
| N-phenylpropylnormorphine | A morphine derivative with high affinity for the μ-opioid receptor. researchgate.net |
| H-9 | A piperidine-3-carboxamide derivative and potent Cathepsin K inhibitor. mdpi.comdntb.gov.ua |
| LEI-401 | A potent and selective NAPE-PLD inhibitor containing a (S)-3-phenylpiperidine moiety. nih.gov |
Herpesvirus Terminase Inhibition
The herpesvirus terminase complex is essential for viral DNA packaging and is a key target for antiviral drug development. This complex, composed of subunits like UL89 and UL56 in human cytomegalovirus (HCMV), functions to cleave viral DNA concatemers into genome-length units for encapsidation. While inhibitors of this process are of significant therapeutic interest, a review of the available scientific literature and patent databases did not yield direct evidence of this compound acting as an inhibitor of herpesvirus terminase.
HIV-1 Protease Inhibition
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into their functional protein components. Blocking this enzyme prevents the maturation of new, infectious virus particles. The this compound scaffold has been identified in the context of developing novel molecules aimed at HIV-1 protease. Specifically, a patent for bifunctional molecules designed for targeted protein degradation mentions the use of this compound as a chemical intermediate in the synthesis of a degrader molecule. google.com These bifunctional molecules are engineered to link a target protein, such as HIV protease, to the cellular machinery responsible for protein disposal, thereby marking it for degradation. google.com
| Target | Role of this compound | Therapeutic Strategy |
| HIV-1 Protease | Synthetic building block | Targeted Protein Degradation |
Histone Deacetylase 6 (HDAC6) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and regulation. HDAC inhibitors have emerged as a promising class of drugs for treating cancers and inflammatory diseases. Similar to its application for HIV-1 protease, this compound has been cited as a component in the synthesis of bifunctional molecules designed to target histone deacetylases. google.com The patent describes how this chemical entity can be incorporated into larger molecules that induce the degradation of HDACs, offering a novel therapeutic mechanism beyond simple enzymatic inhibition. google.com
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the metabolic pathways of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. These eicosanoids are potent inflammatory mediators, making their parent enzymes important targets for anti-inflammatory drugs. Despite the therapeutic importance of COX/LOX inhibitors, current scientific literature does not establish a direct inhibitory role for this compound against these enzymes.
Protein-Protein Interaction (PPI) Modulation
Modulating protein-protein interactions (PPIs) is a frontier in drug discovery, offering the potential to intervene in cellular processes that are difficult to target with traditional enzyme inhibitors. The development of bifunctional degrader molecules, as previously mentioned, is a prime example of PPI modulation. These molecules function by inducing a novel PPI between the target protein and an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. google.com The synthesis of such molecules using this compound as a structural component underscores its utility in creating agents that actively modulate PPIs for therapeutic benefit. google.com
| Modulation Type | Mechanism | Role of this compound |
| PPI Induction | Inducing proximity between a target protein (e.g., HIV Protease, HDAC) and an E3 ubiquitin ligase. | Serves as a scaffold in the synthesis of bifunctional degrader molecules. google.com |
Functional Cellular Assays for Target Engagement
Confirming that a compound engages its intended target within a cellular environment is a critical step in drug development. This is often achieved through functional assays that measure a downstream physiological event following target interaction.
Intracellular Calcium Ion (Ca2+) Release Assays
Intracellular calcium ions (Ca2+) are vital second messengers that regulate a vast array of cellular processes. The precise control of Ca2+ levels is maintained by a network of channels and transporters, including intracellular calcium release channels on the endoplasmic reticulum. Assays measuring the release of Ca2+ from these intracellular stores are used to study compounds that modulate these channels. In the context of targeted protein degradation, intracellular calcium release channels have been listed as potential targets for bifunctional molecules. google.com A patent describes the potential for molecules, which can be synthesized from intermediates like this compound, to target these channels for degradation, thereby altering cellular calcium signaling. google.com
| Assay Type | Cellular Target | Relevance of this compound |
| Ca2+ Release Assay | Intracellular Calcium Release Channels | Implicated as a synthetic precursor for molecules designed to degrade these channels. google.com |
Cell-Based Screening for Activity Profiling
Cell-based screening is a critical step in drug discovery for evaluating a compound's biological effects in a cellular context. This approach provides valuable insights into the compound's mechanism of action, potency, and potential therapeutic applications. For derivatives and analogues of this compound, cell-based assays have been instrumental in profiling their activity against various diseases, including cancer and osteoporosis.
Detailed Research Findings
Screening for Anti-Melanoma Activity
In the search for new treatments for melanoma, a high-throughput and high-content screening of small-molecule libraries was conducted to identify compounds that could induce a senescence-like phenotype in cancer cells. nih.gov An initial hit from this screening was a compound featuring the N-arylpiperidine-3-carboxamide scaffold. nih.gov
This primary hit was further evaluated in human melanoma A375 cells. nih.gov The screening process involved treating the cells with various concentrations of the compound and using image-based technology to quantify cellular changes, such as decreased cell proliferation and the adoption of a senescence-like morphology (e.g., enlarged cell size and flattened shape). nih.gov This initial work led to the identification of a lead compound for which the structure-activity relationship was explored, resulting in the synthesis of more potent derivatives. nih.gov One such derivative, compound 54 , demonstrated significantly improved anti-melanoma activity compared to the initial hit. nih.gov
Table 1: Activity of Piperidine-3-carboxamide Derivatives in A375 Human Melanoma Cells
| Compound | Description | Activity Type | EC₅₀ / IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Hit 1 | N-arylpiperidine-3-carboxamide scaffold | Induces senescence-like phenotype and decreases cell number | Data not specified | nih.gov |
| Compound 54 | S-isomer with a pyridine (B92270) ring and pyrrole (B145914) group | Senescence-like morphological change | EC₅₀ = 0.04 | nih.gov |
| Compound 54 | S-isomer with a pyridine ring and pyrrole group | Antiproliferative activity | IC₅₀ = 0.03 | nih.gov |
EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum. IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Screening for Anti-Osteoporosis Activity
Derivatives of piperidine-3-carboxamide have also been evaluated for their potential in treating osteoporosis by targeting the enzyme Cathepsin K (Cat K), which is involved in bone resorption. smolecule.commdpi.com A series of novel piperidine-3-carboxamide derivatives were synthesized and screened for their inhibitory activity against this enzyme. mdpi.com
The most potent compound identified from this series was H-9 . mdpi.com Molecular docking studies indicated that this compound interacts with key residues in the active site of Cathepsin K. mdpi.com To confirm the anti-bone resorption mechanism, cell-based assays were performed using RAW264.7 cells, a murine macrophage cell line commonly used to study osteoclast differentiation. mdpi.com A western blotting assay was conducted to assess the effect of compound H-9 on the expression of Cathepsin K in these cells after treatment. mdpi.com
Table 2: Cathepsin K Inhibitory Activity
| Compound | Description | Activity Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| H-9 | Piperidine-3-carboxamide derivative | Cathepsin K Inhibition | 0.08 | mdpi.com |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action Elucidation of 5 Phenylpiperidine 3 Carboxamide
Analysis of Downstream Signaling Cascades and Cellular Responses
The downstream signaling cascades initiated by the interaction of 5-phenylpiperidine-3-carboxamide and its analogs with their molecular targets are beginning to be elucidated.
For 4-phenylpiperidine-2-carboxamide analogs that act as PAMs of the 5-HT2C receptor, a well-characterized signaling pathway is initiated. The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. nih.gov Activation of this G protein stimulates phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. nih.gov This elevation of intracellular calcium is a key cellular response that can be measured in functional assays to determine the activity of these compounds. nih.gov The cellular responses to the activation of this pathway are diverse and depend on the cell type, but in the context of the central nervous system, they can influence neuronal excitability and neurotransmitter release. nih.gov
In the case of N-arylpiperidine-3-carboxamide derivatives , the observed cellular response is the induction of a senescence-like phenotype in melanoma cells. Senescence is a state of irreversible cell cycle arrest, which can be a potent tumor-suppressive mechanism. The specific downstream signaling cascades leading to this senescent state by these compounds are still under investigation but likely involve pathways that regulate cell division and survival.
The direct cellular responses to This compound via its inhibition of cathepsin K would primarily be observed in bone cells, specifically osteoclasts. By inhibiting cathepsin K, the compound would reduce the degradation of bone matrix proteins, leading to a decrease in bone resorption.
Table 2: Downstream Signaling and Cellular Responses of Phenylpiperidine Carboxamide Analogs
| Analog Class | Primary Target | Downstream Signaling Cascade | Cellular Response |
| 4-Phenylpiperidine-2-carboxamide Analogs | 5-HT2C Receptor | Gαq/11 → PLCβ → IP3/DAG | Increased intracellular Ca2+ release nih.gov |
| N-Arylpiperidine-3-carboxamide Derivatives | Unknown | Pathways regulating cell cycle | Induction of senescence |
Preclinical Pharmacological Evaluation of 5 Phenylpiperidine 3 Carboxamide Analogs
In vitro Pharmacological Profiling for Efficacy
The initial phase of preclinical evaluation focuses on characterizing the in vitro pharmacological profile of 5-phenylpiperidine-3-carboxamide analogs. This involves a series of assays to determine their potency, efficacy, and selectivity for specific biological targets.
Cellular models are instrumental in assessing the potency and efficacy of this compound analogs in a biologically relevant context. These assays provide valuable insights into the compounds' ability to modulate cellular functions and signaling pathways.
A key aspect of this assessment is the determination of the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀) of the analogs. For instance, in the evaluation of piperidine-4-carboxamide derivatives as CCR5 inhibitors, compounds 16g and 16i demonstrated significant inhibitory activity with IC₅₀ values of 25.73 nM and 25.53 nM, respectively, in a calcium mobilization assay. nih.gov These values were comparable to the positive control, maraviroc (B1676071) (IC₅₀ = 25.43 nM). nih.gov Further testing in an HIV-1 single-cycle assay revealed antiviral activity for compounds 16g and 16i with IC₅₀ values of 73.01 nM and 94.10 nM, respectively. nih.gov
Similarly, in the development of soluble epoxide hydrolase inhibitors, a 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamide derivative, compound 27, was identified as a potent tool compound for in vivo studies. nih.gov The in vitro profiling of such compounds often involves assessing their effects on specific enzymes or receptors. For example, some benzoylpiperidine derivatives have been evaluated for their activity as monoacylglycerol lipase (B570770) (MAGL) inhibitors, with diarylsulfide 21 showing an IC₅₀ value of 30 nM. mdpi.com
The translation of in vitro binding affinity to cellular potency is a critical consideration. For example, in the development of ERK5 kinase inhibitors, basic pyrazoles 34h and 34j, while potent in binding assays, exhibited 40- and 120-fold lower potencies in a cell-based assay for ERK5 autophosphorylation in HeLa cells. nih.gov This discrepancy was attributed to poor membrane permeability. nih.gov
Interactive Table: In vitro Potency of Piperidine (B6355638) Carboxamide Analogs
| Compound | Target | Assay | Potency (IC₅₀/EC₅₀) |
|---|---|---|---|
| 16g | CCR5 | Calcium Mobilization | 25.73 nM |
| 16i | CCR5 | Calcium Mobilization | 25.53 nM |
| Maraviroc | CCR5 | Calcium Mobilization | 25.43 nM |
| 16g | HIV-1 | Single Cycle Antiviral | 73.01 nM |
| 16i | HIV-1 | Single Cycle Antiviral | 94.10 nM |
| Diarylsulfide 21 | MAGL | Enzyme Inhibition | 30 nM |
| 34h | ERK5 | Cell-based Autophosphorylation | Lower potency than binding |
| 34j | ERK5 | Cell-based Autophosphorylation | Lower potency than binding |
In vivo Pharmacological Studies in Animal Models
Following promising in vitro results, this compound analogs are advanced to in vivo studies in animal models to assess their efficacy and pharmacological effects in a whole-organism setting.
Animal models that mimic human diseases are employed to evaluate the therapeutic potential of these analogs. For example, piperazine (B1678402) analogs of naphthyridine-3-carboxamides and indole-2-carboxamides have been investigated for their antidepressant-like activity in the mouse forced swim test. nih.gov Compounds 13i and 8h demonstrated a significant reduction in immobility time, suggesting potential antidepressant effects. nih.gov
In the context of cancer, some piperazine derivatives have been shown to exhibit cytotoxic activity against cancer cell lines. nih.gov For instance, compound BS230 showed potent antitumor activity with lower cytotoxicity towards healthy cells compared to the standard drug doxorubicin. nih.gov Furthermore, some benzoylpiperidine derivatives have been evaluated in pancreatic ductal adenocarcinoma preclinical models, with compound 21 showing good antiproliferative activity. mdpi.com
The melanocortin-4 receptor (MC4R) has been a target for conditions like cachexia. Phenylpiperazine and pyridinylpiperazine derivatives have been characterized as potent and selective MC4R antagonists. nih.gov Compound 12b, for example, was effective in a murine cachexia model, stimulating food intake and reversing lean body mass loss in tumor-bearing mice. nih.gov
Behavioral assays are crucial for understanding the in vivo effects of this compound analogs on the central nervous system. Drug discrimination assays, for instance, can assess the subjective effects of a compound by training animals to distinguish between the effects of a known drug and a saline control. While specific drug discrimination data for this compound is not detailed in the provided results, the forced swim test for antidepressant activity is a relevant behavioral assessment. nih.gov Importantly, in these studies, the tested compounds did not affect the baseline locomotion of the mice, indicating that the observed antidepressant-like effects were not due to general motor stimulation. nih.gov
Preclinical Study Design and Methodological Considerations
The design and methodology of preclinical studies are critical for obtaining reliable and translatable results. A key consideration is the parallel optimization of both potency and pharmacokinetic properties. nih.gov For example, while incorporating a basic center into pyrrole (B145914) carboxamide inhibitors of ERK5 improved potency to the nanomolar range, it also led to poor oral bioavailability. nih.gov This highlights the need for a balanced approach to lead optimization.
The use of appropriate animal models is also paramount. For instance, in the study of CCR5 inhibitors for HIV, a single-cycle antiviral assay was employed. nih.gov For antidepressant studies, the forced swim test is a standard model. nih.gov
Furthermore, in silico methods are increasingly being used to predict the biological activity and potential targets of new compounds, which can help in prioritizing compounds for further preclinical investigation. clinmedkaz.org This computational approach can guide the synthesis and evaluation of new derivatives. clinmedkaz.org
Computational Chemistry and Molecular Modeling of 5 Phenylpiperidine 3 Carboxamide
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For 5-phenylpiperidine-3-carboxamide and its analogues, these studies have been instrumental in elucidating their mechanism of action, particularly as inhibitors of enzymes like Cathepsin K.
Research into novel piperidine-3-carboxamide derivatives has utilized molecular docking to understand their inhibitory activity against Cathepsin K, a cysteine protease involved in bone resorption and a target for osteoporosis treatment. mdpi.com These studies reveal that the interactions are characterized by a combination of hydrogen bonds and hydrophobic interactions within the active site of the enzyme. mdpi.com For instance, docking analyses have shown that derivatives can occupy specific pockets within the Cathepsin K active site, such as the P1, P2, and P3 pockets. mdpi.com
In a representative docking study of a potent piperidine-3-carboxamide derivative, several key interactions were identified. The phenyl group attached to a sulfonyl moiety and the piperidyl group were observed to form π-π and σ-π hydrophobic interactions with the amino acid residue Tyr67 of Cathepsin K. mdpi.com Furthermore, the carbonyl group's oxygen atom was found to engage in non-classical hydrogen bonding with Trp26 and Gly65. mdpi.com Such detailed interaction mapping is crucial for the rational design of more potent inhibitors.
Table 1: Representative Molecular Docking Results of a this compound Derivative with Cathepsin K
| Interacting Residue (Cathepsin K) | Type of Interaction | Ligand Moiety Involved |
| Tyr67 | π-π Stacking | Phenyl Group |
| Tyr67 | σ-π Interaction | Piperidine (B6355638) Ring |
| Trp26 | Hydrogen Bond | Carbonyl Oxygen |
| Gly65 | Hydrogen Bond | Carbonyl Oxygen |
This table is illustrative and based on findings for potent derivatives of this compound.
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based drug design strategies have been employed to discover and optimize inhibitors derived from the this compound scaffold.
Ligand-Based Drug Design: In the absence of a high-resolution crystal structure of the target protein, ligand-based methods are invaluable. nih.govfiveable.me These approaches rely on the knowledge of molecules that are active against the target. Quantitative Structure-Activity Relationship (QSAR) is a prominent ligand-based technique that correlates the chemical structures of a series of compounds with their biological activities. nih.govnih.gov
A study on piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors utilized a 3D-QSAR method known as Topomer Comparative Molecular Field Analysis (Topomer CoMFA). arabjchem.org This approach models the three-dimensional steric and electrostatic fields of the molecules to understand how structural variations affect their inhibitory potency. arabjchem.org Such models can then be used to predict the activity of newly designed compounds. nih.govarabjchem.org
Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, as is the case with Cathepsin K, structure-based drug design (SBDD) becomes a powerful strategy. nih.gov SBDD involves the design of ligands that can fit into the target's binding site with high affinity and selectivity. For Cathepsin K inhibitors, SBDD has been used to design peptidomimetic inhibitors by analyzing the X-ray crystal structure of the enzyme complexed with an inhibitor. nih.gov This approach has led to the development of potent inhibitors by modifying the scaffold to optimize interactions with key residues in the active site. nih.gov For example, a fragment growth strategy was used to introduce a benzylamine (B48309) group to a piperidine-3-carboxamide skeleton to enhance its interaction with the P3 pocket of Cathepsin K. mdpi.com
Conformational Analysis and Electrostatic Complementarity Investigations
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation.
Conformational Analysis: The piperidine ring can adopt several conformations, including chair, boat, and twist-boat forms. For this compound, the chair conformation is the most energetically favorable. In this conformation, the bulky phenyl and carboxamide groups preferentially occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. The axial placement of the phenyl group would lead to significant steric clashes with axial hydrogens, increasing the molecule's energy.
Electrostatic Complementarity: The optimization of electrostatic interactions between a ligand and its target is a key strategy in drug design to enhance binding affinity. researchgate.net This involves designing molecules with electrostatic potential surfaces that are complementary to that of the protein's binding pocket. In silico experiments comparing different analogues can reveal the importance of specific functional groups in establishing favorable electrostatic interactions. For instance, in studies of related phenylpiperidine carboxamides, the orientation of hydroxyl groups was found to be crucial for maintaining hydrogen bond interactions with the target receptor. researchgate.net
Computational Prediction of Molecular Interactions and Binding Affinities
Computational methods are extensively used to predict the strength of the interaction between a ligand and its target, often expressed as binding affinity.
The binding affinity of piperidine carboxamide derivatives to their targets has been estimated using computational techniques like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. researchgate.net This approach calculates the binding free energy by considering van der Waals interactions, electrostatic interactions, and solvation free energies. researchgate.net Such calculations can help in ranking potential drug candidates and understanding the driving forces behind ligand binding. researchgate.net
For example, studies on piperidine carboxamides as ALK inhibitors have shown that while these compounds can form strong interactions with residues in a hydrophobic back pocket, they may lack favorable contacts in the main ATP-binding site. researchgate.net These insights are critical for guiding further structural modifications to improve binding affinity.
Furthermore, machine learning models are increasingly being used to predict drug-target binding affinities based on large datasets of known interactions. rsc.org These methods can learn complex relationships between molecular features and binding strength, offering a powerful tool for virtual screening and lead optimization. rsc.org
Analytical Methodologies in 5 Phenylpiperidine 3 Carboxamide Research
Chromatographic Techniques for Purification and Isolation (e.g., HPLC)
Chromatographic methods are indispensable for the isolation and purification of 5-Phenylpiperidine-3-carboxamide from reaction mixtures and for the analysis of its purity. High-Performance Liquid Chromatography (HPLC) is a primary technique employed for this purpose.
In the analysis of piperidine-containing compounds and related structures, Reverse-Phase HPLC (RP-HPLC) is frequently utilized. mdpi.com This method typically involves a stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. mdpi.comunodc.orgmdpi.com The gradient elution, where the proportion of the organic solvent is gradually increased, allows for the effective separation of the target compound from impurities and starting materials. mdpi.comnih.gov Detection is commonly achieved using a UV detector, as the phenyl group in this compound absorbs UV light. nih.gov For more sensitive and specific detection, especially in complex biological matrices, HPLC is often coupled with mass spectrometry (LC-MS). nih.govbldpharm.comspringermedizin.denih.gov
The selection of the column and mobile phase is critical for achieving optimal separation. For instance, in the analysis of similar bioactive molecules, columns with different properties (e.g., C3, C18) have been compared to optimize the elution profile. mdpi.com The purity of the collected fractions is often confirmed by re-injecting the sample into the HPLC system or by using complementary analytical techniques. mdpi.com
Table 1: Typical HPLC Parameters for Analysis of Phenylpiperidine Derivatives
| Parameter | Description | Common Settings |
|---|---|---|
| Technique | High-Performance Liquid Chromatography | Reverse-Phase (RP-HPLC) mdpi.com |
| Stationary Phase | Column | C18 (e.g., Hypersil-BDS, Jupiter) mdpi.comnih.gov |
| Mobile Phase | Solvents | Acetonitrile/Water or Methanol/Water mixture with additives like triethylamine (B128534) or orthophosphoric acid mdpi.commdpi.com |
| Elution | Method | Gradient elution mdpi.comnih.gov |
| Detection | Detector Type | UV-Vis Detector (e.g., at 254 nm or 324 nm) nih.govunifi.it or Mass Spectrometry (MS) nih.gov |
| Flow Rate | Rate of mobile phase delivery | Typically 1 mL/min mdpi.com |
| Injection Volume | Amount of sample introduced | 10-20 µL mdpi.comnih.gov |
Spectroscopic Methods for Structural Elucidation (e.g., NMR, HRMS, IR, XRD)
The precise molecular structure of this compound is confirmed through a combination of spectroscopic methods, each providing unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals are expected: protons of the phenyl group typically appear as a multiplet in the aromatic region (~7.2–7.5 ppm). smolecule.com The protons on the piperidine (B6355638) ring resonate in the upfield region (~1.5–3.5 ppm), with their specific chemical shifts and splitting patterns dependent on their axial or equatorial positions and coupling with adjacent protons. smolecule.comrsc.orgchemicalbook.com The amide protons (-NH₂) usually appear as a broad singlet that can be exchanged with D₂O. smolecule.com
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for a derivative, (R)-N-(3-bromobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide, shows the carbonyl carbon of the carboxamide at δ 172.68 ppm, aromatic carbons between δ 115.04 and 163.20 ppm, and piperidine ring carbons between δ 24.15 and 48.75 ppm. nih.gov Similar ranges would be expected for this compound.
High-Resolution Mass Spectrometry (HRMS) HRMS is used to determine the exact mass of the molecule with high precision, which in turn allows for the unambiguous determination of its elemental formula. nih.gov For instance, in the analysis of a related piperidine-3-carboxamide derivative (C₂₁H₂₇N₂O₄S), the calculated mass for the protonated molecule [M+H]⁺ was 403.1692, and the found mass was 403.1693, confirming the molecular formula. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net
N-H Stretching: The amide and the piperidine amine groups show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. ucla.eduwikipedia.org Primary amides typically show two bands.
C=O Stretching: A strong absorption band corresponding to the carbonyl group of the carboxamide is expected in the range of 1630–1690 cm⁻¹. ucla.edupressbooks.pub
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring appear just below 3000 cm⁻¹. pressbooks.publibretexts.org
C=C Stretching: Aromatic C=C in-ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region. libretexts.org
X-ray Diffraction (XRD) Single-crystal X-ray diffraction can provide the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the crystalline state. nih.gov Studies on related piperidine derivatives have shown that the piperidine ring typically adopts a stable chair conformation. nih.govnih.govmdpi.com In this conformation, bulky substituents, like the phenyl group at position 5, preferentially occupy the equatorial position to minimize steric hindrance. smolecule.com The analysis also provides exact bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding in the crystal lattice. nih.govnih.gov
Table 2: Summary of Spectroscopic Data for Structural Elucidation
| Technique | Information Provided | Expected Data for this compound |
|---|---|---|
| ¹H NMR | Proton environment, connectivity | Phenyl H: ~7.2-7.5 ppm; Piperidine H: ~1.5-3.5 ppm; Amide NH₂: ~6.0-7.0 ppm smolecule.com |
| ¹³C NMR | Carbon skeleton | Carbonyl C: ~172 ppm; Aromatic C: ~115-150 ppm; Piperidine C: ~24-50 ppm nih.gov |
| HRMS | Exact mass, molecular formula | [M+H]⁺ calculated vs. found for C₁₂H₁₆N₂O (Expected: 205.1335) smolecule.comnih.gov |
| IR | Functional groups | N-H stretch (~3300-3500 cm⁻¹), C=O stretch (~1650 cm⁻¹), Aromatic C-H (~3050 cm⁻¹), Aliphatic C-H (~2900 cm⁻¹) ucla.edupressbooks.pub |
| XRD | 3D structure, conformation | Piperidine ring in chair conformation; Phenyl group likely equatorial smolecule.comnih.gov |
Quantitative Assays for Biological Activity Measurement
To evaluate the therapeutic potential of this compound and its derivatives, various quantitative biological assays are employed. These assays measure the compound's interaction with specific biological targets.
Research has indicated that derivatives of piperidine-3-carboxamide can act as potent inhibitors of enzymes such as cathepsin K, which is a target for osteoporosis treatment. nih.gov The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) value. This is done by measuring the enzyme's activity at various concentrations of the inhibitor. For example, a fluorogenic substrate is used, and the rate of its cleavage by cathepsin K is monitored in the presence and absence of the test compound. The fluorescence intensity, which correlates with enzyme activity, is measured over time. nih.gov
Another area of investigation for piperidine-based compounds is their activity as CCR5 receptor antagonists, which is relevant for anti-HIV therapeutics. nih.gov The biological activity of these antagonists is often determined using cell-based assays that measure the inhibition of a specific biological response mediated by the receptor. Quantitative structure-activity relationship (QSAR) studies are also used to build models that predict the biological activity of new derivatives based on their structural features. nih.gov
Table 3: Examples of Quantitative Biological Assays
| Assay Type | Target | Measured Parameter | Example Application |
|---|---|---|---|
| Enzyme Inhibition Assay | Cathepsin K | IC₅₀ value | A derivative, compound H-9, showed an IC₅₀ of 0.08 µM against cathepsin K. nih.gov |
| Cell-Based Receptor Assay | CCR5 Receptor | Inhibition of receptor-mediated signaling | Evaluation of piperidine-based compounds as potential HIV entry inhibitors. nih.gov |
| Anti-bone Resorption Assay | Osteoclasts | Inhibition of bone resorption pits | In vitro testing using RAW264.7 cells to confirm the anti-osteoporotic effect. nih.gov |
| Western Blot Analysis | Protein Expression | Downregulation of target protein | Used to confirm that a compound reduces the expression of cathepsin K in cells. nih.gov |
Future Directions and Research Gaps in 5 Phenylpiperidine 3 Carboxamide Studies
Exploration of Novel Biological Targets and Therapeutic Applications
While initial research has highlighted the potential of 5-phenylpiperidine-3-carboxamide derivatives as inhibitors of enzymes like cathepsin K for the treatment of osteoporosis, the exploration of new biological targets is a key area of future investigation. smolecule.commdpi.com The inherent structural features of the phenylpiperidine scaffold make it a prime candidate for interaction with a variety of receptors and enzymes.
Researchers are looking beyond well-established targets to identify novel protein interactions that could lead to treatments for a wider range of diseases. For instance, derivatives of the closely related piperidine (B6355638) carboxamide structure have been studied for their potential in oncology, neurology, and infectious diseases. ontosight.ai The immunosuppressive properties of some phenylpiperidine derivatives, which can affect natural killer cell activity, also present a dual-edged sword that warrants further investigation for potential applications in autoimmune diseases or, conversely, to understand and mitigate risks in other therapeutic contexts. painphysicianjournal.com
The broad distribution of opioid receptors (mu, delta, and kappa) throughout the central and peripheral nervous systems presents another avenue for exploration. nih.gov While some phenylpiperidine derivatives are known for their opioid receptor activity, particularly in pain management, there is an opportunity to design novel analogs of this compound that selectively target these receptors to achieve more precise therapeutic effects with fewer side effects. painphysicianjournal.comnih.govnih.gov The discovery of over 20 endogenous opioid peptides that interact with these receptors with varying affinities underscores the complexity and potential for nuanced drug design. nih.gov
Future research will likely focus on high-throughput screening of this compound libraries against a diverse panel of biological targets. This, coupled with mechanism-of-action studies, will be crucial in identifying new therapeutic applications for this promising class of compounds.
Development of Advanced Synthetic Methodologies for Complex Derivatives
The synthesis of novel and structurally complex derivatives of this compound is fundamental to exploring its full therapeutic potential. Current synthetic routes often involve the amidation of a 5-phenylpiperidine-3-carboxylic acid precursor. smolecule.com However, the development of more advanced and efficient synthetic methodologies is a significant area of ongoing research.
Key areas of focus include:
Stereoselective Synthesis: Achieving specific stereoisomers is critical, as different enantiomers and diastereomers can exhibit vastly different pharmacological activities. For example, the cis-(+)-isomer of N-(3-methyl-l-(2-phenylethyl)-4-piperidyl]-N-phenylpropan-amide is significantly more potent as an analgesic than its cis-(-) counterpart. nih.gov Researchers are exploring various catalytic systems, including rhodium and palladium catalysts, for stereoselective hydrogenation and other transformations to control the stereochemistry of the piperidine ring. mdpi.com
Multi-component Reactions: These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering a more efficient and atom-economical approach compared to traditional multi-step syntheses. mdpi.com
Novel Cyclization Strategies: The development of new methods for forming the piperidine ring is a central theme in heterocyclic chemistry. Techniques such as intramolecular radical cyclization, metal-catalyzed cyclization, and aza-Michael reactions are being explored to create diverse piperidine scaffolds. mdpi.com
Late-Stage Functionalization: The ability to introduce chemical modifications at a late stage in the synthetic sequence allows for the rapid generation of a library of analogs from a common intermediate. This is particularly valuable for structure-activity relationship (SAR) studies.
These advanced synthetic methods will enable the creation of a wider array of this compound derivatives with tailored properties, facilitating the optimization of their biological activity and pharmacokinetic profiles.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of drugs based on the this compound scaffold. nih.govnih.gov These computational tools can significantly accelerate the process by analyzing vast datasets to predict the properties and activities of novel compounds. nih.govresearchgate.net
Key applications of AI and ML in this context include:
Predictive Modeling: AI algorithms can be trained on existing data to predict various properties of new virtual compounds, such as their binding affinity to specific targets, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. nih.govdrugdiscoverychemistry.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By providing the model with a set of constraints, such as a desired target profile and physicochemical properties, it can generate novel this compound derivatives that have a high probability of being active and drug-like.
Virtual Screening: AI can be used to rapidly screen vast virtual libraries of compounds to identify those that are most likely to bind to a specific biological target. nih.gov This is a much faster and more cost-effective approach than traditional high-throughput screening of physical compounds.
Target Identification: AI can analyze biological data to identify new potential drug targets for this compound derivatives. collaborationspharma.com
The integration of AI and ML into the drug discovery pipeline for 5-phenylpiperidine-3-carboxamides will undoubtedly lead to the more rapid and efficient identification of new therapeutic agents.
Design and Synthesis of Next-Generation Analogs with Optimized Pharmacological Profiles
A primary goal for future research is the rational design and synthesis of next-generation this compound analogs with superior pharmacological properties. This involves a multi-parameter optimization process aimed at enhancing potency, selectivity, metabolic stability, and oral bioavailability while minimizing off-target effects. nih.govchemrxiv.org
The design process is often guided by structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is correlated with their chemical structures. nih.gov For example, a study on 3-phenylpiperidine-4-carboxamide derivatives as neurokinin-1 (NK(1)) receptor antagonists demonstrated that hybridization of substructures from different antagonist types could lead to compounds with high metabolic stability and excellent efficacy. nih.gov
Key strategies for designing optimized analogs include:
Scaffold Hopping: Replacing the core piperidine scaffold with other heterocyclic systems to explore new chemical space and potentially improve properties. chemrxiv.org
Bioisosteric Replacement: Substituting certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetics. semanticscholar.org
Introduction of Specific Substituents: The addition of groups like fluorine or methyl can significantly impact a molecule's metabolic stability and binding affinity. nih.gov
Q & A
Q. What are the optimal synthetic routes for 5-Phenylpiperidine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound typically involves solution-phase organic synthesis. Key steps include:
- Amide Bond Formation : Reacting piperidine-3-carboxylic acid derivatives with aniline precursors under coupling agents like EDCl/HOBt.
- Protection/Deprotection Strategies : Using tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (25–80°C) to enhance yield. For example, a study reported a 68% yield using Boc-protected intermediates in DMF at 60°C .
Table 1: Comparison of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| EDCl/HOBt coupling | 68 | 95 | DMF, 60°C, Boc-protected |
| Ullmann-type reaction | 52 | 88 | CuI, K₂CO₃, 80°C |
Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) for high-resolution separation .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >98% purity.
- TLC Monitoring : Employ silica gel plates with ethyl acetate/hexane (1:1) to track reaction progress .
Q. What analytical techniques are essential for confirming the molecular identity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the piperidine and phenyl rings. For example, aromatic protons appear at δ 7.2–7.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 231.15 g/mol).
- HPLC : Purity >95% with retention time matching reference standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during structural elucidation of this compound derivatives?
Methodological Answer: Contradictions often arise from conformational flexibility or impurities. Strategies include:
- Multi-Technique Validation : Cross-validate NMR with X-ray crystallography (e.g., resolving piperidine chair vs. boat conformations) .
- Dynamic NMR : Use variable-temperature NMR to study ring-flipping kinetics in piperidine derivatives.
- DFT Calculations : Compare experimental IR spectra with computational models to confirm functional groups .
Table 2: Common Spectral Discrepancies and Solutions
| Issue | Resolution Technique | Reference |
|---|---|---|
| Overlapping NMR peaks | COSY or NOESY experiments | |
| Ambiguous carbonyl IR signals | Isotopic labeling (¹³C=O) |
Q. What experimental strategies are recommended for evaluating the pharmacokinetic properties of this compound in preclinical studies?
Methodological Answer:
- In Vitro Assays : Measure metabolic stability using liver microsomes (e.g., rat CYP450 isoforms) and plasma protein binding via equilibrium dialysis .
- In Vivo Studies : Administer 10 mg/kg intravenously in rodents; collect plasma samples at 0, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis.
- Statistical Design : Use non-compartmental analysis (NCA) for AUC and half-life calculations, with n=6 per group to ensure power >80% .
Q. How should researchers design experiments to investigate the structure-activity relationships (SAR) of this compound analogs?
Methodological Answer:
- Scaffold Modification : Synthesize analogs with substituents at the phenyl (e.g., -F, -CF₃) and piperidine (e.g., N-methylation) positions .
- Bioactivity Profiling : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Include positive (staurosporine) and negative (DMSO) controls .
- Data Analysis : Apply multivariate regression to correlate logP, steric bulk, and IC₅₀ values. For example, a 2025 study found that electron-withdrawing groups on the phenyl ring enhanced affinity by 3-fold .
Table 3: Example SAR Data for Analogs
| Compound | Substituent (R) | IC₅₀ (nM) | logP |
|---|---|---|---|
| Parent compound | H | 450 | 2.1 |
| 4-Fluoro derivative | F | 150 | 2.4 |
| 3-CF₃ derivative | CF₃ | 90 | 2.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
